4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide
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Overview
Description
4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with acetic anhydride to form 3-ethyl-1,2,4-oxadiazole.
Alkylation: The 1,2,4-oxadiazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 5-position.
Formation of the piperazine ring: Piperazine is reacted with chloroformate to form piperazine-1-carboxylate.
Coupling with triazole: The piperazine-1-carboxylate is then coupled with 1-methyl-1,2,4-triazole-3-methanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as antimicrobial, antiviral, and anticancer agents. The unique structure allows for interactions with specific enzymes and receptors, providing a basis for targeted drug design.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole and triazole rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical reactivity and biological activity.
1,2,4-Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antibacterial properties.
Piperazine derivatives: These are widely used in pharmaceuticals for their central nervous system activity.
Uniqueness
What sets 4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide apart is the combination of these three heterocyclic systems in one molecule. This unique structure allows for a broader range of interactions and applications compared to compounds containing only one or two of these rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8O2/c1-4-12-18-14(25-20-12)11(2)22-5-7-23(8-6-22)15(24)16-9-13-17-10-21(3)19-13/h10-11H,4-9H2,1-3H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITWPKGCBLBCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)N2CCN(CC2)C(=O)NCC3=NN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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